![molecular formula C11H9N3O2 B13914238 6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The compound has a molecular formula of C11H9N3O2 and a molecular weight of 215.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives, including 6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out under ambient conditions . Another method involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale condensation reactions. These processes may use undesirable solvents like N,N-dimethylformamide or acetonitrile and require high temperatures and catalyst loadings . Recent advancements have focused on developing greener and more efficient synthetic routes, such as metal-free and aqueous synthesis under ambient conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the cyanoethyl group .
Applications De Recherche Scientifique
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as a scaffold for various derivatives.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A similar compound with a chlorine substituent at the 6-position.
Imidazo[1,2-a]pyridinone: Another derivative with a different functional group at the 2-position.
Uniqueness
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the cyanoethyl group, which can undergo various chemical modifications and enhance the compound’s biological activity . This makes it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
6-(1-cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7(4-12)8-2-3-10-13-9(11(15)16)6-14(10)5-8/h2-3,5-7H,1H3,(H,15,16) |
Clé InChI |
MKXMLVMUFCJEEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=CN2C=C(N=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


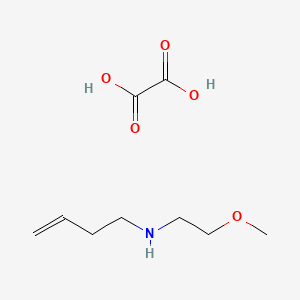


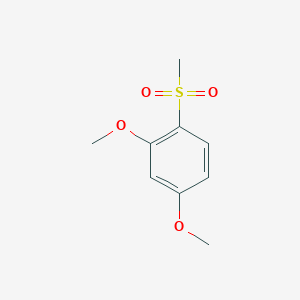
![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
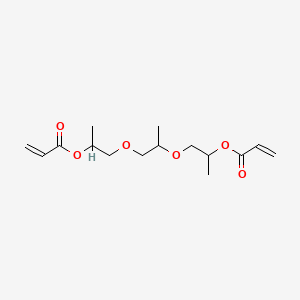
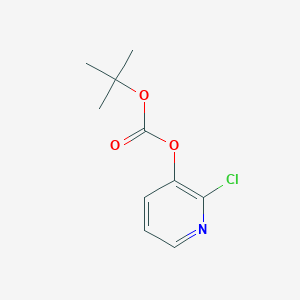
![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
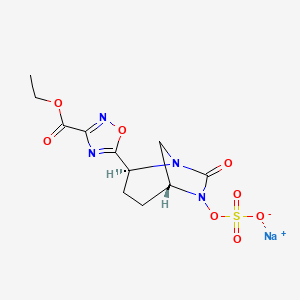
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
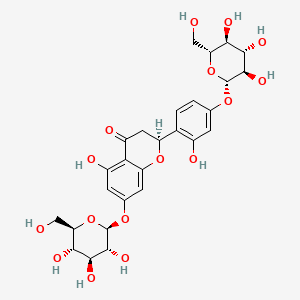
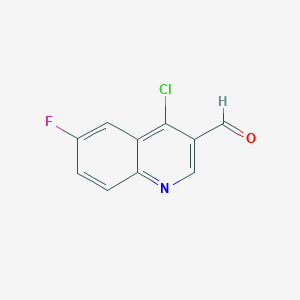
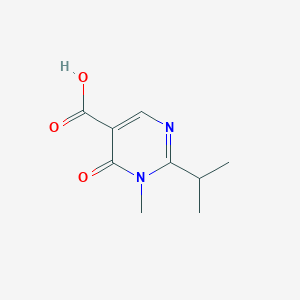
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)
